molecular formula C22H22BrN5O B3414797 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946369-44-4

4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B3414797
CAS No.: 946369-44-4
M. Wt: 452.3 g/mol
InChI Key: WFZMPJVRFOCLNC-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a synthetic small molecule of significant interest in early-stage drug discovery and chemical biology. This compound belongs to a class of molecules featuring a benzamide core linked to an aminopyrimidine scaffold, a structure frequently associated with bioactive properties. Its molecular framework is common in the development of protein kinase inhibitors (PKIs), which are crucial therapeutic agents for conditions like cancer and inflammatory diseases . The presence of the pyrrolidin-1-yl group on the pyrimidine ring and the 4-bromo substituent on the benzamide are key structural features that can be optimized to modulate the compound's affinity, selectivity, and physicochemical properties. This chemical is presented as a valuable screening compound for researchers investigating novel inhibitors of specific kinase targets . Its proposed mechanism of action, based on structurally similar molecules, likely involves binding to the ATP-binding site of specific protein kinases, thereby modulating intracellular signaling pathways that control critical cellular processes such as growth, proliferation, and apoptosis . The compound is provided For Research Use Only and is strictly intended for laboratory investigations such as in vitro enzymatic assays, cell-based studies, and structure-activity relationship (SAR) analysis to further explore its potential research applications.

Properties

IUPAC Name

4-bromo-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5O/c1-15-14-20(28-12-2-3-13-28)27-22(24-15)26-19-10-8-18(9-11-19)25-21(29)16-4-6-17(23)7-5-16/h4-11,14H,2-3,12-13H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZMPJVRFOCLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine intermediate, which is then coupled with a brominated benzamide derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Sodium methoxide
  • Potassium tert-butoxide
  • Palladium on carbon (Pd/C)
  • Boron reagents for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of pyrimidine exhibit significant activity against various cancer cell lines. The incorporation of the bromine atom may enhance the compound's lipophilicity and biological activity, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases. The specific interactions between this compound and target enzymes could be explored through structure-activity relationship (SAR) studies to optimize its efficacy.

Neurological Disorders

The presence of the pyrrolidine moiety suggests potential applications in treating neurological disorders. Compounds that interact with neurotransmitter receptors or modulate neuropeptide signaling pathways are of particular interest. Preliminary studies indicate that this compound may influence neuropeptide Y (NPY) pathways, which are implicated in stress responses and appetite regulation.

Antimicrobial Activity

Research into related compounds has suggested antimicrobial properties, which could extend to 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide. The exploration of its efficacy against bacterial and fungal strains could lead to new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

A. 2-Ethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide (G869-0445)

  • Structure : Replaces the benzamide with a butanamide group.

B. Imatinib, Nilotinib, and Dasatinib

  • Key Differences : These clinically approved kinase inhibitors share a benzamide backbone but incorporate bulkier substituents (e.g., trifluoromethyl in nilotinib) and heterocycles (e.g., pyridine in dasatinib). Nilotinib (529.52 g/mol) shows higher selectivity for BCR-ABL but cross-reacts with DDR1/2 .
  • Target Compound Advantage : The pyrrolidine group may enhance selectivity for DDR1/2 over off-target kinases due to optimized steric compatibility .
Halogen-Substituted Benzamides

A. 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

  • Structure : Fluorine at position 3 and pyridinyl substitution.

B. 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36)

  • Comparison : Bromine at position 3 may alter binding orientation in enzymatic assays. The pyridinyl group enhances metal coordination in kinase ATP-binding sites, a feature absent in the target compound .
Challenges and Opportunities
  • Solubility : The bromophenyl group may limit aqueous solubility compared to smaller halogens (e.g., fluorine). Prodrug strategies or formulation optimization could address this .
  • Selectivity : Further profiling against kinase panels is needed to confirm DDR1/2 selectivity over EGFR/Bcr-Abl, as seen in nilotinib .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide?

Methodological Answer:
The synthesis involves a multi-step approach:

Pyrimidine Core Formation : React 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine with 4-nitrophenyl isocyanate to introduce the aniline moiety.

Reduction : Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).

Amide Coupling : Activate 4-bromobenzoic acid as an acid chloride (SOCl₂ or oxalyl chloride) and couple with the amine intermediate under Schotten-Baumann conditions (aqueous NaOH, THF) .
Key Considerations :

  • Use anhydrous solvents (DMF, THF) to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and amide protons (δ 10–12 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and quaternary carbons in the pyrimidine ring.

Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and isotopic pattern matching the bromine signature.

X-ray Crystallography (if crystalline): Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

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